N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide is a benzoxazepine-derived compound characterized by a seven-membered heterocyclic ring fused to a benzamide moiety. This structure combines a benzoxazepine core—featuring oxygen and nitrogen atoms within the ring—with a 3-methylbenzamide substituent. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features suggest parallels with benzoxazepines studied for anxiolytic, anticonvulsant, or kinase inhibitory effects.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-11-24-18-13-17(23-20(25)16-8-6-7-15(2)12-16)9-10-19(18)27-14-22(3,4)21(24)26/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQKXMZBTWMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Benzoxazepines vs. Benzamides
The compound’s benzoxazepine core distinguishes it from simpler benzamide derivatives. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the 3-methylbenzamide group but lacks the benzoxazepine heterocycle. Key differences include:
Hydrogen-Bonding Patterns and Crystallography
The benzoxazepine derivative’s crystal packing and intermolecular interactions likely differ significantly from simpler benzamides. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits an N,O-bidentate directing group, enabling metal coordination in catalysis . In contrast, the benzoxazepine’s ketone and ether groups could form extended hydrogen-bonding networks, as described by Bernstein et al. for molecular aggregates . Such patterns influence physicochemical properties (e.g., melting points, solubility) and reactivity.
Methodological Overlaps: Structural Characterization
Both compounds rely on crystallographic tools like SHELX () for structural validation. The benzamide derivative’s structure was confirmed via X-ray diffraction , a method applicable to the benzoxazepine analog. SHELX’s robustness in small-molecule refinement (e.g., handling hydrogen-bonding networks) is critical for resolving complex heterocycles like benzoxazepines .
Research Implications and Limitations
- Drug Discovery : Benzoxazepines are explored for kinase inhibition (e.g., PI3K/mTOR inhibitors).
- Catalysis : The 3-methylbenzamide group may act as a directing moiety in C–H activation, akin to ’s compound .
Limitations : Direct pharmacological or catalytic data for the benzoxazepine derivative is absent. Comparisons rely on structural extrapolation and methodologies (e.g., SHELX for crystallography , hydrogen-bonding trends ).
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine ring system, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 300.40 g/mol. The structural complexity contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include derivatives of benzoxazepine and various amides. Detailed synthetic routes may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that compounds related to the benzoxazepine structure exhibit significant antitumor properties. For instance, a related compound demonstrated potent growth inhibition against several human solid tumor cell lines, including prostate (PC-3), breast (MDA-MB-231), and colon cancer (HT29) cells. The survival rate of these cells was notably reduced to less than 10% at concentrations around 40 μg/mL .
| Cell Line | Compound Concentration (μg/mL) | Survival Rate (%) |
|---|---|---|
| PC-3 | 40 | <10 |
| MDA-MB-231 | 40 | <10 |
| HT29 | 40 | <10 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors that modulate cellular pathways. This interaction can lead to altered cell proliferation and apoptosis in cancer cells.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of various benzoxazepine derivatives on leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like temozolomide, suggesting enhanced efficacy in targeting cancer cells .
Compound IC50 (μmol/mL) Cell Line IVa 12.11 HL-60 IVb 3.24 HL-60 IVc 3.32 HL-60 - Combination Therapies : Research into combination therapies has shown that integrating this compound with established anticancer drugs can enhance therapeutic efficacy. For example, studies have suggested that combining it with PI3K inhibitors may yield synergistic effects in hematologic malignancies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or acetonitrile . Key conditions include temperature control (20–125°C), stoichiometric optimization of coupling agents (1.5–2.5 equiv.), and catalysts such as DBU to enhance reaction efficiency. Stepwise monitoring via TLC or HPLC is critical for intermediate validation. For example, yields exceeding 85% are achievable with DBU in DMF at 125°C .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzoxazepine and benzamide moieties, focusing on diagnostic peaks (e.g., carbonyl groups at ~170 ppm in ¹³C NMR). HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while high-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₂₆N₂O₃) . Cross-reference spectral data with PubChem records (InChI Key: SHWYVMLCUBGVGT-UHFFFAOYSA-N) for consistency .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Follow S22 (avoid dust inhalation) and S24/25 (prevent skin/eye contact) protocols. Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood. Waste disposal must comply with local regulations for halogenated or nitrogen-containing organics .
Advanced Research Questions
Q. How can substituents on the benzamide and benzoxazepine moieties influence biological activity?
- Methodological Answer : Systematic SAR studies require synthesizing analogs with varied alkyl chains (e.g., propyl vs. tert-butyl) or halogen substituents. For example, replacing the 3-methyl group on the benzamide with electron-withdrawing groups (e.g., -F) may enhance receptor binding. Biological assays (e.g., enzyme inhibition or cell viability) should be paired with computational docking (using the compound’s InChI structure) to map interactions with targets like acps-pptase .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Optimize stepwise reactions:
- Step 1 : Ensure anhydrous conditions for esterification or amidation (e.g., molecular sieves in acetonitrile) .
- Step 2 : Use DBU (1.2–1.5 equiv.) to catalyze cyclization, with microwave-assisted heating to reduce reaction time .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before final coupling .
Q. How to resolve contradictions in reported synthetic yields for similar benzoxazepine derivatives?
- Methodological Answer : Contradictions often arise from solvent purity, catalyst grade, or reaction scale. Replicate protocols under controlled conditions:
- Use freshly distilled DMF and DBU (≥98% purity).
- Compare yields at different scales (e.g., 10 mmol vs. 100 mmol) to identify mass transfer limitations.
- Validate reproducibility via interlaboratory studies .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (generated from PubChem’s SMILES) against target proteins (e.g., bacterial acps-pptase). Validate predictions with MD simulations (GROMACS) to assess binding stability under physiological conditions .
Q. How to design stability studies under varying pH and temperature for this compound?
- Methodological Answer : Conduct accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
